Synthetic Utility: Documented Role as Key Intermediate (Compound 4) in Surufatinib API Synthesis vs. Structurally Related Analogs Not Cited in the Route
CAS 1094797-87-1 is explicitly named as 'Compound 4' in the published synthetic route to surufatinib (HMPL-012, Sulanda®), an orally active VEGFR/FGFR/CSF-1R inhibitor approved in China for neuroendocrine tumors. In the patent-described procedure, 1.06 kg of CAS 1094797-87-1 is reacted with Compound 3 (1.05 kg) in DMF with p-toluenesulfonic acid at 55–65 °C for 16–20 hours to yield the penultimate intermediate (Compound of Formula A, 1.07 kg) . No alternative meta-aminophenyl methanesulfonamide analog (including CAS 344750-15-8, CAS 1409907-68-1, or CAS 837421-90-6) is cited as a replacement for Compound 4 in this route. Procurement of CAS 1094797-87-1 specifically enables reproduction of the published process-scale chemistry without structural deviation [1].
| Evidence Dimension | Documented use as a named intermediate in a patented API synthesis |
|---|---|
| Target Compound Data | CAS 1094797-87-1: designated Compound 4 in surufatinib synthesis; 1.06 kg used; yields 1.07 kg of Formula A product |
| Comparator Or Baseline | CAS 344750-15-8 (des-dimethylaminoethyl analog), CAS 837421-90-6 (sulfonamide analog), CAS 1409907-68-1 (N-methyl analog): none are cited as intermediates in the surufatinib patent synthesis |
| Quantified Difference | Target compound is the sole validated intermediate for the surufatinib route; comparators are not validated alternatives |
| Conditions | Reaction with Compound 3, p-TsOH, DMF, 55–65 °C, 16–20 h; 10 L reactor scale documented in patent |
Why This Matters
For any group synthesizing surufatinib or related kinase inhibitors, CAS 1094797-87-1 is the only intermediate with documented process-scale performance data; substituting an unvalidated analog introduces synthetic risk and may require re-optimization of reaction conditions.
- [1] ChemicalBook. Synthesis of Surufatinib (2024). Confirms the exclusive use of Compound 4 as the amine intermediate in the surufatinib route. https://www.chemicalbook.cn/article/synthesis-of-surufatinib.htm View Source
